

An In-depth Technical Guide to the Molecular Structure of 3,3-Dimethoxyhexane

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Compound of Interest

Compound Name: 3,3-Dimethoxyhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3,3-Dimethoxyhexane**, a valuable acetal in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physical Properties

3,3-Dimethoxyhexane is a chemical compound with the IUPAC name **3,3-dimethoxyhexane**. It is classified as a ketal, formed from the reaction of 3-hexanone and methanol.

Table 1: Chemical Identifiers for **3,3-Dimethoxyhexane**

Identifier	Value
IUPAC Name	3,3-dimethoxyhexane
Molecular Formula	C ₈ H ₁₈ O ₂ [1]
Molecular Weight	146.23 g/mol [1]
CAS Number	116549-34-9 [1]
InChI Key	KYKSUAPFGPQISC-UHFFFAOYSA-N [1]
SMILES	CCCC(CC)(OC)OC [1]

Table 2: Physicochemical Properties of **3,3-Dimethoxyhexane**

Property	Value	Source
Boiling Point	161.0 ± 8.0 °C (Predicted)	[2]
Density	0.87 g/cm ³	[2]
Refractive Index	1.4080 - 1.4100	[2]

Molecular Structure

The molecular structure of **3,3-Dimethoxyhexane** consists of a six-carbon hexane chain with two methoxy groups (-OCH₃) attached to the third carbon atom. This structure results from the protection of the ketone functional group of 3-hexanone.

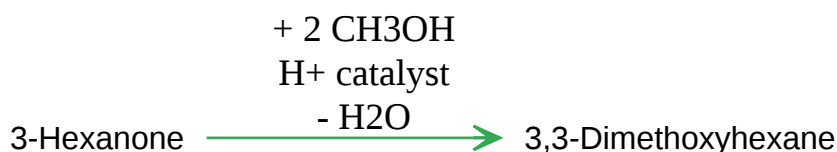
Caption: 2D molecular structure of **3,3-Dimethoxyhexane**.

Experimental Protocols

Synthesis of 3,3-Dimethoxyhexane

A general and efficient method for the synthesis of **3,3-Dimethoxyhexane** is the acid-catalyzed ketalization of 3-hexanone with methanol. The use of trimethyl orthoformate as a dehydrating agent drives the equilibrium towards the product.[3]

Reaction Scheme:



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Caption: Synthesis of **3,3-Dimethoxyhexane** from 3-hexanone.

Experimental Procedure (Adapted from a general method[4]):

- To a solution of 3-hexanone (1 equivalent) in methanol (10-20 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl, ~0.01 equivalents).
- Add trimethyl orthoformate (1.2 equivalents) to the mixture to act as a water scavenger.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a weak base (e.g., triethylamine or sodium bicarbonate).
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure **3,3-Dimethoxyhexane**.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **3,3-Dimethoxyhexane**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3,3-Dimethoxyhexane** is expected to show signals corresponding to the different types of protons in the molecule. The two methoxy groups will give a singlet, while the protons on the hexane chain will exhibit characteristic multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of **3,3-Dimethoxyhexane** will show distinct signals for the carbon of the methoxy groups, the quaternary carbon at the 3-position, and the other carbons of the hexane chain. A link to the ¹³C NMR spectrum can be found on PubChem.[\[1\]](#)

Mass Spectrometry

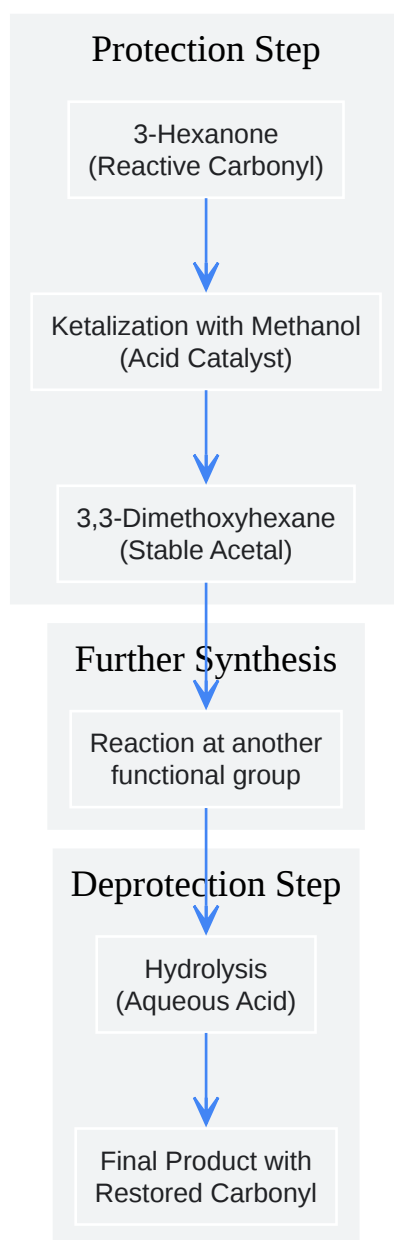
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **3,3-Dimethoxyhexane** is available on PubChem.^[1] The fragmentation pattern of acetals often involves the cleavage of the C-O bonds and the bonds adjacent to the quaternary carbon.

Table 3: Spectroscopic Data for **3,3-Dimethoxyhexane**

Technique	Data Source
¹³ C NMR	PubChem CID: 568629 ^[1]
Mass Spectrometry (GC-MS)	PubChem CID: 568629 ^[1]
Infrared (IR) Spectroscopy	PubChem CID: 568629 ^[1]

Logical Relationships in Synthesis

The synthesis of **3,3-Dimethoxyhexane** is a classic example of the protection of a carbonyl group. This strategy is fundamental in multi-step organic synthesis where the ketone functionality needs to be masked to prevent unwanted side reactions.



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Caption: Logical workflow for the use of **3,3-Dimethoxyhexane** in a multi-step synthesis.

This guide provides a foundational understanding of **3,3-Dimethoxyhexane** for its application in research and development. For more detailed information, please refer to the cited resources.

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References

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